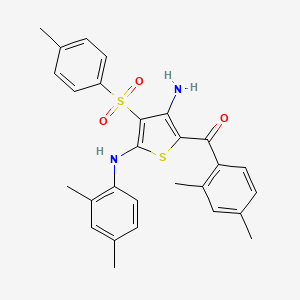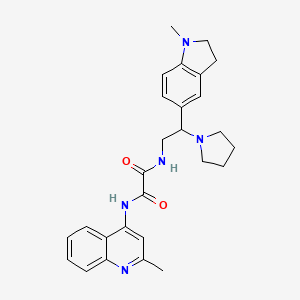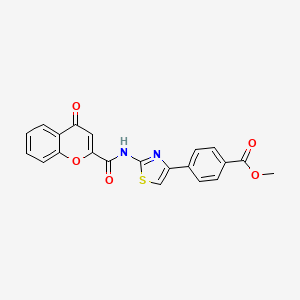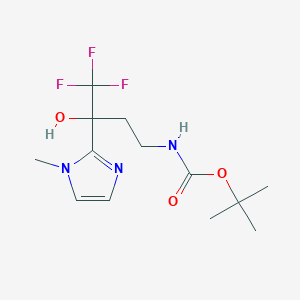![molecular formula C19H26N4O2 B2830231 N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide CAS No. 1607257-39-5](/img/structure/B2830231.png)
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a prop-2-ynyl group, an oxo group, and a butanamide moiety, making it structurally complex and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Piperazine Intermediate
- Starting with 1-benzylpiperazine, the prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide in the presence of a base like potassium carbonate.
- The benzyl protecting group is then removed under hydrogenation conditions to yield 4-prop-2-ynylpiperazine.
-
Coupling with the Phenyl Butanamide Moiety
- The intermediate 4-prop-2-ynylpiperazine is reacted with 2-bromoacetyl chloride to introduce the oxo group, forming 2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)acetyl chloride.
- This intermediate is then coupled with 3-amino-phenylbutanamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using specific catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its piperazine and butanamide moieties, which are common in bioactive compounds.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the prop-2-ynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of target activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-[[2-Oxo-2-(4-methylpiperazin-1-yl)ethyl]amino]phenyl]butanamide: Similar structure but with a methyl group instead of a prop-2-ynyl group.
N-[3-[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]phenyl]butanamide: Contains a phenyl group, altering its chemical properties and biological activity.
Uniqueness
N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide is unique due to the presence of the prop-2-ynyl group, which can participate in unique chemical reactions and interactions not possible with other substituents. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
IUPAC Name |
N-[3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-6-18(24)21-17-8-5-7-16(14-17)20-15-19(25)23-12-10-22(9-4-2)11-13-23/h2,5,7-8,14,20H,3,6,9-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHVKAHFNSGMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NCC(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2830148.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2830151.png)


![N-(4-butylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2830155.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2830158.png)

![N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2830163.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2830165.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2830169.png)
![N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2830170.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2830171.png)
